molecular formula C8H8N2O3 B1437760 methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate CAS No. 154410-82-9

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate

Cat. No.: B1437760
CAS No.: 154410-82-9
M. Wt: 180.16 g/mol
InChI Key: INGNGFMBSDVQRV-YFHOEESVSA-N
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Description

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting oxime is then esterified using methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitrile oxides.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in coordination chemistry.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural features may impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate: The E-isomer of the compound.

    Methyl 2-(hydroxyimino)-2-(pyridin-3-yl)acetate: A positional isomer with the pyridine ring attached at a different position.

    Ethyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate: An analog with an ethyl ester group instead of a methyl ester.

Uniqueness

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGNGFMBSDVQRV-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631673
Record name Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154410-82-9
Record name Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyridin-2-yl-acetic acid methyl ester (8.9 ml, 0.66 mmol) in AcOH (16 mL) at 0° C. with stirring, an aqueous solution of sodium nitrite (4.67 g, 0.66 mmol in 14 mL) was added portion wise. After addition was completed stirring was continued for 40 min at room temperature. Water (30 mL) was added and the mixture was stirred for additional 1 h. The mixture was concentrated to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq. extracted with EtOAc (3×). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Drying in a vacuum oven affords Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (11.6 g, 97%) as an off-white solid, m/z 181.6 [M+1]+
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-pyridylacetate (3.78 g) in acetic acid (15 mL) was added dropwise an aqueous solution (5 mL) of sodium nitrite (1.75 g) under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was neutralized with an aqueous sodium hydrogencarbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=75/25 to 25/75) to give methyl(hydroxyimino)(2-pyridyl)acetate (3.72 g, yield: 83%) as a colorless solid.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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